1-Bromo-5,5-difluorohexane

Description

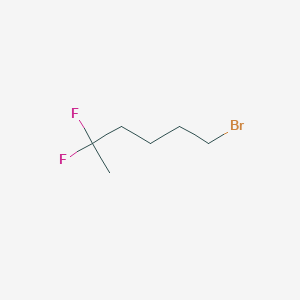

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5,5-difluorohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIYDWGRRIHVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 1 Bromo 5,5 Difluorohexane

Reactivity Profiles of the Bromo- Functionality

The bromo- group in 1-bromo-5,5-difluorohexane is the primary site for a variety of chemical transformations, including nucleophilic substitution, organometallic reagent formation, and elimination reactions.

Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways)

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. unacademy.com These reactions can proceed through two main mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). unacademy.combyjus.com

The S_N1 reaction is a two-step process that begins with the slow, rate-determining step of the carbon-bromine bond breaking to form a carbocation intermediate. byjus.comchemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com In contrast, the S_N2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. byjus.comnumberanalytics.com This reaction's rate is dependent on the concentrations of both the haloalkane and the nucleophile. byjus.comchemicalnote.com

Interactive Table: Comparison of S_N1 and S_N2 Reaction Mechanisms

| Feature | S_N1 Mechanism | S_N2 Mechanism |

| Number of Steps | Two | One |

| Molecularity | Unimolecular unacademy.com | Bimolecular unacademy.com |

| Rate Determining Step | Formation of carbocation chemicalnote.com | Concerted attack of nucleophile and departure of leaving group nucleoniitjeekota.com |

| Reaction Rate | rate = k[Alkyl Halide] nucleoniitjeekota.com | rate = k[Alkyl Halide][Nucleophile] nucleoniitjeekota.com |

| Intermediate | Carbocation ucsb.edu | None, transition state only libretexts.org |

| Stereochemistry | Racemization | Inversion of configuration numberanalytics.com |

| Solvent Preference | Polar protic byjus.com | Polar aprotic |

The structure of the substrate, this compound, plays a crucial role in determining whether a nucleophilic substitution reaction will proceed via an S_N1 or S_N2 pathway. This compound is a primary haloalkane, meaning the carbon atom bonded to the bromine is attached to only one other carbon atom.

For S_N2 reactions, the accessibility of the electrophilic carbon to the incoming nucleophile is paramount. The reaction proceeds via a backside attack, and any steric hindrance around the reaction center will slow down or prevent the reaction. libretexts.orgfiveable.me Primary haloalkanes, like this compound, are less sterically hindered compared to secondary and tertiary haloalkanes, making them ideal candidates for S_N2 reactions. numberanalytics.comlibretexts.org The rate of S_N2 reactions generally follows the order: primary > secondary > tertiary. numberanalytics.com

Conversely, S_N1 reactions are favored for tertiary haloalkanes because they can form stable tertiary carbocations. chemist.sg Primary carbocations are highly unstable, making the S_N1 pathway unfavorable for primary haloalkanes like this compound. nucleoniitjeekota.comchemist.sg Therefore, nucleophilic substitution on this compound is expected to proceed predominantly through the S_N2 mechanism.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

This compound can be used to prepare organometallic reagents, most notably Grignard reagents. allen.ingeeksforgeeks.org This is achieved by reacting the haloalkane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.orgvedantu.com The magnesium atom inserts itself between the carbon and bromine atoms, forming a highly polar carbon-magnesium bond. libretexts.org

The general reaction for the formation of a Grignard reagent is:

R-X + Mg → R-MgX (in dry ether) vedantu.com

In this case, R would be the 5,5-difluorohexyl group and X would be bromine. The resulting Grignard reagent, 5,5-difluorohexylmagnesium bromide, possesses a nucleophilic carbon atom and is a powerful tool in organic synthesis for forming new carbon-carbon bonds. geeksforgeeks.orglibretexts.org It is crucial to carry out this reaction under strictly anhydrous conditions, as Grignard reagents react readily with water, which would lead to their decomposition. vedantu.comalfa-chemistry.com

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions, specifically E2 elimination. This reaction competes with the S_N2 reaction. In an E2 reaction, a base removes a proton from a carbon atom adjacent to the carbon bearing the bromine, while simultaneously the bromide ion leaves, resulting in the formation of an alkene. The use of a strong, sterically hindered base and higher temperatures generally favors elimination over substitution. For instance, a strong base like potassium tert-butoxide (KOtBu) can promote the formation of an alkene. smolecule.com

Studies on Selective Functionalization in Polyhalogenated Systems

The presence of multiple halogen atoms in a molecule, as in this compound, raises the question of selective functionalization. Research into the selective reactions of polyhalogenated compounds is an active area. researchgate.netnih.govacs.org In the case of this compound, the bromo- and difluoro- groups have distinct reactivities. The carbon-bromine bond is significantly more reactive towards nucleophilic substitution and organometallic reagent formation than the carbon-fluorine bonds. This difference in reactivity allows for the selective functionalization at the C1 position without affecting the geminal difluoro group at C5.

Strategies for site-selective cross-coupling reactions in polyhalogenated systems often rely on factors such as electronic effects, steric hindrance, and the choice of catalyst and reaction conditions. researchgate.netnih.gov While much of the research focuses on polyhalogenated arenes and heteroarenes, the principles can be extended to aliphatic systems. The inherent difference in the bond strengths and polarities of C-Br versus C-F bonds in this compound is the primary driver for its selective functionalization.

Reactivity Profiles of the Geminal Difluoro- Functionality

The geminal difluoro- group (–CF2–) at the 5-position of the hexane (B92381) chain imparts unique chemical properties to the molecule but is generally much less reactive than the bromo- group under nucleophilic substitution conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to cleavage.

Recent research has explored fluorine-retentive functionalization strategies for gem-difluoroalkenes, which are structurally related to the difluorinated portion of this compound. nih.gov These studies highlight the unique electronic nature of the difluoromethylene group and the potential for selective reactions that leave the C-F bonds intact. nih.gov

C-F Activation Strategies and Their Mechanistic Insights

The activation of carbon-fluorine (C-F) bonds, known for their high bond dissociation energy, presents a significant challenge in synthetic chemistry. For a molecule like this compound, strategies for C-F activation would likely involve reductive methods or the use of highly reactive organometallic complexes.

One potential approach is the use of low-valent transition metal complexes, which can insert into the C-F bond through oxidative addition. Mechanistically, this process involves the donation of electron density from the metal center to the σ* antibonding orbital of the C-F bond, leading to bond cleavage. Another strategy could involve the use of strong reducing agents, such as alkali metals or solvated electrons, to facilitate a single-electron transfer to the C-F bond, resulting in its reductive cleavage.

Nucleophilic Attack on Fluorine-Bearing Carbon Centers

The carbon atom at the C5 position, bearing two fluorine atoms, is significantly electron-deficient due to the strong inductive effect of the fluorine atoms. This electronic characteristic makes it a potential site for nucleophilic attack. However, the strength of the C-F bond and the steric hindrance provided by the two fluorine atoms can make direct nucleophilic substitution at this center challenging.

Successful nucleophilic substitution at a difluorinated carbon often requires potent nucleophiles and, in some cases, elevated temperatures or the use of catalysts to proceed at a reasonable rate. The mechanism for such a reaction would likely follow an SN2 pathway, involving the backside attack of the nucleophile on the carbon atom, leading to the displacement of one of the fluoride (B91410) ions.

Directing Effects of Fluorine on Molecular Reactivity

The geminal difluoro group at the C5 position exerts a strong electron-withdrawing effect that extends along the carbon chain. This inductive effect can influence the reactivity of the C-Br bond at the C1 position. The electron-withdrawing nature of the difluoro group can polarize the C-Br bond, making the C1 carbon more electrophilic and thus more susceptible to nucleophilic attack.

This long-range electronic effect can also influence the acidity of the protons on the carbon atoms adjacent to the difluorinated center. The protons on C4 and C6 would be expected to be more acidic than those in a non-fluorinated hexane, which could be exploited in base-mediated elimination reactions.

Synergistic and Antagonistic Interplay of Bromo- and Geminal Difluoro- Groups in Chemical Transformations

The simultaneous presence of the bromo and geminal difluoro groups in this compound leads to a complex interplay that can be either synergistic or antagonistic depending on the reaction conditions.

In reactions involving nucleophilic substitution at the C1 position, the electron-withdrawing effect of the difluoro group can be considered synergistic, as it enhances the electrophilicity of the C1 carbon, potentially increasing the reaction rate. Conversely, in reactions where the desired transformation involves the C-F bonds, the reactivity of the C-Br bond could be seen as antagonistic. For instance, in the presence of a strong reducing agent, the C-Br bond would likely be cleaved more readily than the C-F bonds, complicating selective C-F activation.

| Functional Group | Influence on Reactivity | Potential Outcome |

| Bromo Group (C1) | Good leaving group, susceptible to nucleophilic substitution and reduction. | Facile substitution with various nucleophiles; reduction to the alkane. |

| Geminal Difluoro Group (C5) | Strong electron-withdrawing effect, high C-F bond strength. | Increased acidity of adjacent protons; resistance to direct substitution. |

| Interplay | The difluoro group enhances the electrophilicity of the C1 carbon. The bromo group is more reactive to reduction than the C-F bonds. | Synergistic effect in SN2 reactions at C1. Antagonistic effect in selective C-F activation. |

Derivatization for Analytical and Expanded Synthetic Applications

Derivatization of this compound can be employed to enhance its detectability in analytical methods and to create new building blocks for further synthetic transformations.

Strategies for Enhanced Spectroscopic Detection through Derivatization

For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), derivatization can improve volatility and ionization efficiency. One common strategy is the introduction of a functional group that is more readily ionizable or provides a characteristic fragmentation pattern. For this compound, this could involve replacing the bromine atom with a moiety containing a phenyl group or a silyl (B83357) group.

For spectroscopic methods like nuclear magnetic resonance (NMR), derivatization might be used to introduce a nucleus with favorable properties, such as ¹⁹F or ³¹P, to aid in structural elucidation.

Alkylation Reactions in Analytical Derivatization

Alkylation reactions are a key strategy in the analytical derivatization of halogenated compounds. In the case of this compound, the bromine atom can be displaced by a variety of alkylating agents via nucleophilic substitution. For example, reaction with a thiol in the presence of a base would yield a thioether, which may have different chromatographic retention times and mass spectral fragmentation patterns, aiding in its identification and quantification.

Another approach involves the use of organometallic reagents, such as Grignard reagents or organocuprates, to replace the bromine with an alkyl or aryl group. This not only serves as a derivatization method but also expands the synthetic utility of the molecule by creating new carbon-carbon bonds.

| Derivatization Strategy | Reagent Example | Purpose |

| Substitution of Bromine | Sodium thiophenolate | Introduction of a UV-active chromophore for HPLC-UV detection. |

| Grignard Reaction | Methylmagnesium bromide | C-C bond formation, creating 5,5-difluoroheptane for GC-MS analysis. |

| Silylation | (Unavailable for this compound) | (Typically used for active hydrogen atoms, not applicable here) |

Isotopic Labelling Strategies (e.g., ¹⁸F-labelling for advanced applications)

The introduction of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into complex molecules is a critical process for the development of radiotracers for Positron Emission Tomography (PET) imaging. cardiff.ac.uknih.gov This non-invasive imaging technique is paramount in medical diagnostics and drug development, allowing for the visualization and quantification of biochemical processes in vivo. acs.orgresearchgate.net The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. nih.govacs.org For a compound like this compound, isotopic labeling, particularly with ¹⁸F, opens avenues for its use in advanced applications, such as tracking the in vivo fate of molecules containing the 5,5-difluorohexyl moiety.

The primary strategy for ¹⁸F-labeling involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.govacs.org In the case of this compound, the bromine atom serves as a suitable leaving group for such a substitution. However, the presence of two fluorine atoms on the same carbon (a gem-difluoro group) significantly diminishes the reactivity of that carbon center towards traditional Sₙ2 displacement reactions. acs.org This presents a considerable challenge for the direct radiofluorination of this compound to yield 1,5,5-trifluorohexane-¹⁸F.

Recent advancements in radiochemistry have sought to address the challenges associated with labeling fluorinated molecules. One promising approach involves the use of activating agents to promote nucleophilic substitution. Research has demonstrated that silver(I) oxide (Ag₂O) can mediate the ¹⁸F-fluorination of alkyl bromofluoroalkanes. cardiff.ac.uk This method offers a potential pathway for the radiosynthesis of geminal ¹⁸F-difluoroalkyl groups. While not specifically documented for this compound, this strategy represents a viable route that could be adapted for its ¹⁸F-labeling. The reaction would proceed via a nucleophilic displacement of the bromide with [¹⁸F]fluoride, facilitated by the silver(I) oxide. cardiff.ac.uk

Another innovative strategy that could be hypothetically applied is oxidative fluorodecarboxylation. This method involves the synthesis of an α-fluorocarboxylic acid precursor which then undergoes a manganese-mediated oxidative decarboxylation in the presence of [¹⁸F]fluoride to install the gem-difluoro-¹⁸F motif. acs.org This approach circumvents the direct, and often challenging, nucleophilic substitution on a deactivated carbon center.

Applications of 1 Bromo 5,5 Difluorohexane As a Key Intermediate in Organic Synthesis

Role as a Versatile Synthon and Building Block

In the lexicon of organic synthesis, a synthon is a conceptual unit that represents a reactant in a retrosynthetic analysis. 1-Bromo-5,5-difluorohexane serves as a tangible manifestation of a 5,5-difluorohexyl synthon. The presence of two different functionalities—a reactive alkyl bromide and a chemically robust difluoromethylene group—allows for selective transformations, making it an indispensable component for extending carbon chains and introducing specific structural motifs. googleapis.comgoogle.com

Alkylating agents are fundamental for creating carbon-carbon bonds, and 1-bromoalkanes are widely employed for this purpose. atamankimya.com this compound functions as a specialized alkylating agent that introduces a 5,5-difluorohexyl group into a target molecule. atamankimya.com The carbon-bromine bond is susceptible to nucleophilic attack, enabling the attachment of the six-carbon chain to a variety of substrates. This reaction is a cornerstone of its utility, providing a direct pathway to incorporate a fluorinated hexyl fragment.

The geminal difluoromethylene group (CF₂) is a key structural feature that is increasingly sought after in modern organic chemistry, particularly in the design of bioactive molecules. soton.ac.uk This motif can significantly alter a molecule's physical and chemical properties, including lipophilicity and metabolic stability. soton.ac.uk this compound serves as a key building block for incorporating this geminal difluoroalkyl unit. smolecule.com The synthesis of molecules containing difluoromethylene groups often relies on such specialized precursors where the fluorine atoms are pre-installed. dokumen.pub The bromo-functional end of the molecule acts as a reactive handle, allowing the entire Br-(CH₂)₄-CF₂-CH₃ fragment to be integrated into larger, more complex structures.

Heterobifunctional alkanes, such as α-bromo,ω-chloroalkanes, are highly valued for their role in carbon chain extension, owing to the differential reactivity of the two halogen atoms. google.com Similarly, this compound provides a reactive site (C-Br bond) for initial coupling reactions. By reacting a nucleophile with the brominated end, the carbon skeleton of the original molecule is extended by a six-carbon, difluorinated chain. googleapis.comgoogle.com This strategy is fundamental in the stepwise assembly of long-chain organic molecules where precise control over the sequence of bond formation is critical.

Involvement in the Synthesis of Functionally Active Molecules

The unique combination of a reactive bromide and a property-modulating difluoro group makes this compound a valuable starting material for molecules designed for specific functions, especially in the pharmaceutical sector.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The geminal difluoro group is a particularly effective isostere for carbonyl groups or ethers. This compound is thus a key precursor for pharmaceutical intermediates, providing a direct route to introduce the desirable 5,5-difluorohexyl moiety. scribd.com Its utility is comparable to other haloalkanes like 1-bromo-6-chlorohexane, which serves as a precursor for synthesizing biologically active compounds such as the antihypertensive drug doxazosin. The ability to use this building block in the synthesis of complex drug molecules highlights its importance in the development of new therapeutic agents. atamankimya.comthermofisher.com

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁BrF₂ | uni.lu |

| Molecular Weight | 201.1 g/mol | cymitquimica.com |

| IUPAC Name | This compound | uni.lu |

| SMILES | CC(CCCCBr)(F)F | uni.lu |

| InChIKey | UGIYDWGRRIHVAL-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 3.1 | uni.lu |

| CAS Number | 1383430-62-3 | cymitquimica.com |

Table 2: Examples of Related Haloalkane Building Blocks in Synthesis

| Compound Name | Molecular Formula | Key Application(s) | Reference(s) |

|---|---|---|---|

| 1-Bromohexane | C₆H₁₃Br | Alkylating agent for introducing hexyl groups; pharmaceutical synthesis. | atamankimya.com |

| 1-Bromo-6-chlorohexane | C₆H₁₂BrCl | Precursor for biologically active compounds (e.g., doxazosin). | |

| 1,6-Dibromohexane | C₆H₁₂Br₂ | Symmetrical linker for polymer cross-linking. | |

| 1-Bromo-5-chloropentane | C₅H₁₀BrCl | Intermediate in organic synthesis. | chemicalbook.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4-dichlorobutane |

| 1,6-dichlorohexane |

| This compound |

| 1-bromo-6-chlorohexane |

| 1-bromohexane |

| Doxazosin |

| 1-Bromo-5-methylhexane |

| 1-Chloro-5,5-difluorohexane |

| 1-bromo-5,5-dimethylhexane |

| 1-bromo-5-chloropentane |

| 1,6-dibromohexane |

Building Block for Agrochemical Compounds

The unique structural features of this compound make it a significant intermediate in the development of modern agrochemicals. The incorporation of fluorine atoms into active ingredients is a widely used strategy in the agrochemical industry to enhance efficacy and metabolic stability. The gem-difluoro group in the 5-position can confer desirable properties such as increased lipophilicity and improved binding affinity to biological targets.

The utility of halogenated alkanes as precursors for agrochemicals is well-established. For instance, α-bromo,ω-chloroalkanes are recognized as useful intermediates for agricultural chemicals. Similarly, building blocks like 1-Chloro-5,5-difluorohexane, a close analog of the subject compound, are employed to synthesize molecules with specific characteristics required for pharmaceutical or agrochemical applications. The process of halofluorination is considered a critical reaction for introducing fluorine into organic compounds to create new fluorinated agrochemicals and medicines.

This compound serves as a carrier of the 5,5-difluorohexyl moiety. Through nucleophilic substitution or cross-coupling reactions at the C1-bromo position, this fluorinated alkyl chain can be introduced into larger, more complex molecular scaffolds, leading to the creation of novel herbicides, insecticides, or fungicides with potentially enhanced performance profiles.

Utilization in Specialty Chemicals and Advanced Materials

The demand for advanced materials with tailored properties has driven interest in unique building blocks like this compound. Its distinct structure is valuable in the synthesis of specialty polymers and functionalized materials where the presence of fluorine can impart low surface energy, high thermal stability, and chemical resistance.

Analogous dihaloalkanes, such as 1-bromo-6-chlorohexane, are used as reagents in polymer synthesis and in the modification of nanoparticle surfaces, highlighting the role of such compounds in materials science. The differential reactivity of the bromine and fluorine substituents in this compound allows it to act as a versatile linker or functional monomer. The bromine atom provides a reactive handle for polymerization or surface grafting, while the chemically robust gem-difluoro group remains intact, modifying the properties of the final material.

Furthermore, compounds featuring a "skipped fluorination" pattern (where fluorine atoms are separated by at least one methylene (B1212753) group) are of significant interest as advanced fluorinated building blocks. This compound fits this structural motif, making it a candidate for creating next-generation materials and specialty chemicals with precisely controlled physical and chemical characteristics.

Participation in Cross-Coupling Reactions

As a primary alkyl bromide, this compound is a suitable substrate for various carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals like palladium. These reactions are fundamental tools in organic synthesis for assembling complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Stille Reactions)

While specific research literature detailing the participation of this compound in palladium-catalyzed cross-coupling reactions is not extensively available, its reactivity can be inferred from established principles and studies on similar alkyl bromides. The primary carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle for several key cross-coupling reactions.

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. The reaction has been successfully applied to alkyl bromides, coupling them with various aryl- or vinyl-boronic acids or esters. In a potential Suzuki reaction, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, attaching the 5,5-difluorohexyl group to an aromatic or olefinic scaffold, providing a direct route to complex fluorinated molecules.

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. While reactions involving unactivated alkyl halides are more challenging due to potential side reactions like β-hydride elimination, advances in catalyst design, including the use of specific phosphine (B1218219) ligands, have expanded the reaction's scope. A successful Heck coupling of this compound with an alkene would yield a new, longer-chain olefin containing the gem-difluoro moiety, demonstrating the reaction's utility in chain extension and functionalization.

Stille Reaction: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane (e.g., vinyl- or aryltributyltin) would proceed via a standard catalytic cycle to form a new C-C bond. This method offers another strategic pathway for incorporating the 5,5-difluorohexane unit into diverse organic structures for applications in medicinal chemistry and materials science.

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Type |

|---|---|---|

| Suzuki Reaction | Aryl/Vinyl Boronic Acid or Ester | Aryl/Vinyl-substituted 5,5-difluorohexane |

| Heck Reaction | Alkene | Substituted alkene with extended carbon chain |

Spectroscopic Characterization Methodologies for Fluoro Bromoalkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms within the molecule.

In the ¹H NMR spectrum of 1-Bromo-5,5-difluorohexane, the protons on each carbon atom exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The electronegativity of the bromine and fluorine atoms significantly influences the chemical shifts of adjacent protons.

The protons on the carbon adjacent to the bromine atom (C1) are expected to be the most deshielded and therefore appear at the lowest field (highest ppm value). docbrown.info The influence of the halogen decreases with distance, so the chemical shifts of the protons on C2, C3, and C4 will appear progressively upfield. libretexts.org The protons on the methyl group (C6) will be influenced by the adjacent difluorinated carbon and will exhibit a triplet due to coupling with the two fluorine atoms. The protons on the methylene (B1212753) groups will show complex splitting patterns due to coupling with neighboring non-equivalent protons. usp.br

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-1 (-CH₂Br) | 3.3 - 3.6 | Triplet (t) | JH1-H2 ≈ 6-8 |

| H-2 (-CH₂-) | 1.8 - 2.0 | Multiplet (m) | - |

| H-3 (-CH₂-) | 1.5 - 1.7 | Multiplet (m) | - |

| H-4 (-CH₂CF₂-) | 1.9 - 2.2 | Multiplet (m) | - |

| H-6 (-CF₂CH₃) | 1.3 - 1.6 | Triplet (t) | ³JH6-F5 ≈ 18-25 |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The carbon atom bonded to the bromine (C1) will be shifted downfield compared to a typical alkane carbon. The carbon atom bonded to the two fluorine atoms (C5) will also be significantly shifted downfield and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). thieme-connect.desrce.hr The chemical shifts of the other carbon atoms will be influenced by their proximity to the electron-withdrawing halogen atoms. docbrown.info

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-1 (-CH₂Br) | 32 - 36 | Singlet |

| C-2 (-CH₂-) | 30 - 34 | Singlet |

| C-3 (-CH₂-) | 20 - 24 | Singlet |

| C-4 (-CH₂CF₂-) | 35 - 39 | Triplet (t) |

| C-5 (-CF₂-) | 120 - 125 | Triplet (t) |

| C-6 (-CH₃) | 22 - 26 | Triplet (t) |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms in a molecule. rsc.org Due to the large chemical shift range of ¹⁹F NMR, even subtle differences in the electronic environment of fluorine atoms can be detected. thermofisher.com For this compound, a single resonance is expected for the two equivalent fluorine atoms on C5. This signal will be split into a quartet by the adjacent methyl protons (³JF-H). The chemical shift will be in the typical range for difluoroalkane moieties. colorado.eduhuji.ac.il

Expected ¹⁹F NMR Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F-5 (-CF₂-) | -90 to -120 | Quartet (q) | ³JF5-H6 ≈ 18-25 |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing further confirmation of its structure.

In LC-MS/MS analysis, this compound would first be separated from any impurities by liquid chromatography. Upon entering the mass spectrometer, it would be ionized, and the precursor ion corresponding to the protonated molecule [M+H]⁺ or other adducts would be selected. This precursor ion is then fragmented, and the resulting product ions are detected. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for haloalkanes include the loss of the halogen atom or the hydrohalogen molecule (HBr). uni-saarland.delibretexts.org

Predicted LC-MS/MS Data for this compound

| Adduct | Precursor Ion (m/z) | Potential Fragment Ions (m/z) | Corresponding Neutral Loss |

| [M+H]⁺ | 201.0085 | 121.0504 | HBr |

| [M+Na]⁺ | 222.9904 | 121.0504 | NaBr |

Note: Predicted m/z values are based on the monoisotopic masses of the most abundant isotopes. uni.lu Fragmentation is predicted based on common pathways for haloalkanes.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules. While this compound is only moderately polar, it can be detected using ESI, typically by forming adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). The resulting mass spectrum would primarily show the molecular ion adducts with minimal fragmentation, confirming the molecular weight of the compound. uni.lu

Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 201.0085 |

| [M+Na]⁺ | 222.9904 |

| [M+NH₄]⁺ | 218.0350 |

| [M+K]⁺ | 238.9644 |

Note: The m/z values are predicted for the most abundant isotopes. uni.lu The relative intensities of these adducts would depend on the specific ESI conditions.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry, primarily utilized for the analysis of large biomolecules, but it has found applications in the analysis of organic and organometallic compounds. news-medical.net For a molecule like this compound, MALDI-TOF (Time-of-Flight) mass spectrometry offers a method to determine its molecular weight with high accuracy and minimal fragmentation. youtube.com

Methodology: In a typical MALDI experiment, the analyte (this compound) is co-crystallized with a large excess of a matrix material on a metal plate. youtube.com The matrix is a small organic molecule that strongly absorbs at the wavelength of the laser. youtube.com The choice of matrix is critical; for general organic compounds, matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common. For more sensitive organometallic complexes and neutral organic molecules, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile (B47326) (DCTB) is often the best choice as it promotes ion formation with reduced laser energy, leading to cleaner spectra. news-medical.net

A pulsed laser irradiates the sample spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. youtube.comnih.gov This process is gentle, transferring minimal internal energy to the analyte, thus preserving its molecular integrity. The resulting ions are then accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio (m/z). nih.gov

Expected Findings for this compound: Given the soft nature of MALDI, the primary ion observed for this compound would be the molecular ion, [C₆H₁₁BrF₂]⁺. A key characteristic feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in a roughly 1:1 ratio. docbrown.infodocbrown.info This results in a pair of peaks (the M and M+2 peaks) of nearly equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the ion. docbrown.infophysicsandmathstutor.com

Fragmentation is generally minimal in MALDI. youtube.com However, if any fragmentation were to occur, the most likely cleavage would be at the weakest bond in the molecule. The carbon-bromine bond is significantly weaker (bond dissociation energy ~276 kJ/mol) than the carbon-carbon (~348 kJ/mol), carbon-hydrogen (~412 kJ/mol), and the exceptionally strong carbon-fluorine bonds (~485 kJ/mol). docbrown.infowikipedia.org Therefore, the most probable fragment would result from the loss of a bromine radical, leading to the detection of a [C₆H₁₁F₂]⁺ fragment.

| Ion | Description | Expected m/z (for ⁷⁹Br / ⁸¹Br) | Key Feature |

| [C₆H₁₁⁷⁹BrF₂]⁺ | Molecular Ion (M) | 200.00 / 202.00 | Isotopic pattern with ~1:1 intensity ratio |

| [C₆H₁₁F₂]⁺ | Fragment (Loss of Br) | 121.08 | Loss of the bromine atom |

Note: The table presents theoretical monoisotopic masses.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. rsc.org For this compound, the key functional groups are the C-H (alkane), C-Br, and C-F bonds.

C-H vibrations: Stretching vibrations for the alkane CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C-F vibrations: The carbon-fluorine bond stretch is one of the most intense absorptions in an IR spectrum. wikipedia.org For gem-difluoroalkanes (CF₂ group), the C-F stretching modes typically appear as two strong bands: an asymmetric stretch and a symmetric stretch, usually found in the 1100-1350 cm⁻¹ range. wikipedia.orgaip.org

C-Br vibrations: The carbon-bromine stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom. rsc.orgspectroscopyonline.com This absorption is typically found in the fingerprint region, between 515 and 690 cm⁻¹. orgchemboulder.comlibretexts.org

-CH₂X wag: In terminal alkyl halides, a characteristic C-H wagging vibration of the –CH₂X group (in this case, -CH₂Br) is often observed in the 1300-1150 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. While IR is sensitive to polar bonds like C-F, Raman spectroscopy can provide useful information about the molecular framework and less polar bonds. libretexts.org The C-F bond also gives rise to a characteristic Raman signature, often in the fingerprint spectral area of 500–800 cm⁻¹. rsc.org The symmetric C-F stretching vibrations in fluorinated compounds can be particularly prominent in Raman spectra. rsc.orgspiedigitallibrary.org The C-Br stretch is also Raman-active and would appear in the low-frequency region.

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity (IR / Raman) |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | 2850 - 3000 | Strong / Strong |

| C-F Asymmetric Stretch | -CF₂- | 1100 - 1350 | 1100 - 1350 | Very Strong / Medium |

| C-F Symmetric Stretch | -CF₂- | 1000 - 1110 | 1000 - 1110 | Strong / Strong |

| C-Br Stretch | -CH₂Br | 515 - 690 | 515 - 690 | Medium-Strong / Strong |

| CH₂ Wag | -CH₂Br | 1150 - 1300 | Weak | Medium |

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While time-resolved X-ray diffraction has been applied to study structural dynamics in liquid haloalkanes, SCXRD on a solid sample provides a static, high-resolution picture of the molecular structure. aip.org For a compound like this compound, which is a liquid at room temperature, this analysis would require growing a suitable single crystal at low temperatures.

Methodology: The first step is to obtain a high-purity, single crystal of the compound, typically by slow cooling of the liquid in a capillary. The crystal is then placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a 3D electron density map of the unit cell can be calculated. Fitting the known atoms (C, F, Br, H) into this map yields a precise molecular model.

Expected Findings: A successful SCXRD study of this compound would provide a wealth of structural data, including:

Bond Lengths: Precise measurement of all bond lengths, such as C-C, C-H, C-Br, and C-F. The C-F bond length is typically around 1.35 Å. wikipedia.org

Bond Angles: Accurate determination of all bond angles, for instance, the F-C-F angle in the gem-difluoro group and the C-C-Br angle at the other end of the chain.

Conformation: The study would reveal the preferred conformation of the hexane (B92381) chain in the solid state (e.g., all-trans or containing gauche interactions).

Intermolecular Interactions: It would elucidate how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as dipole-dipole forces or halogen bonding that dictate the solid-state structure.

While a specific crystal structure for this compound is not publicly available, data from similar halogenated alkanes show that such analyses are crucial for understanding their structure and packing. researchgate.netresearchgate.netacs.org

Gas Chromatography (GC) for Purity Assessment and Isomer Differentiation

Gas Chromatography (GC) is an essential analytical technique for separating and analyzing volatile compounds without decomposition. oup.com It is ideally suited for assessing the purity of this compound and for separating it from any isomers or impurities. sjpm.org.cn

Purity Assessment: For purity analysis, a dilute solution of the compound is injected into the GC instrument. The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. In a well-optimized GC method, the pure compound will appear as a single, sharp peak in the resulting chromatogram. The area of this peak is proportional to the amount of the compound present, allowing for quantification of its purity. Mass spectrometry is often used as a detector (GC-MS), providing mass data for the peak to confirm the identity of the compound and any impurities. nih.govresearchgate.net

Isomer Differentiation: Haloalkanes can exist as various structural isomers, which have the same molecular formula but different atomic arrangements. embibe.comausetute.com.au For the molecular formula C₆H₁₁BrF₂, numerous isomers are possible besides this compound (e.g., 1-Bromo-2,2-difluorohexane, 2-Bromo-5,5-difluorohexane, etc.). These isomers will have different boiling points and polarities, which allows for their separation by GC. vurup.sk

An isomer with a more linear shape and a higher boiling point will generally have a longer retention time on a standard nonpolar stationary phase (like one based on polydimethylsiloxane). Isomers with more branching or different functional group positions will interact differently with the stationary phase, leading to different elution times. vurup.sk For separating chiral isomers, specialized chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, would be required. gcms.cz Thus, GC provides a reliable method to not only confirm the purity of a this compound sample but also to detect and potentially identify any isomeric impurities. nih.gov

| Parameter | Description |

| Stationary Phase | Typically a non-polar or mid-polarity phase, such as one based on polydimethylsiloxane (B3030410) or cyanopropylpolysiloxane, is effective for separating haloalkane isomers. |

| Detector | A Flame Ionization Detector (FID) provides general sensitivity, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. A Mass Spectrometer (MS) provides definitive identification. |

| Retention Time | The time it takes for a compound to travel through the column. It is a characteristic property for a given compound under specific GC conditions and is used for identification and separation. |

| Peak Area | Proportional to the concentration of the compound, used to determine the purity and relative amounts of different components in a mixture. |

Computational and Theoretical Studies of Bromo Difluoroalkane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of bromo-difluoroalkanes. These methods provide a detailed picture of the electron distribution and geometry of the molecules, which are essential for understanding their chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netdntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-Bromo-5,5-difluorohexane. DFT calculations can determine various electronic properties, such as molecular orbital energies, electron density distribution, and electrostatic potential.

For this compound, DFT studies would reveal the polarization of the carbon-halogen bonds. The high electronegativity of fluorine and bromine atoms leads to a partial positive charge on the adjacent carbon atoms. ncert.nic.in This electronic effect is a key determinant of the molecule's reactivity. The table below illustrates typical data obtained from DFT calculations for a molecule like this compound, showcasing important electronic parameters.

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment (Debye) | 2.1 D | Indicates the overall polarity of the molecule, arising from the electronegative halogen atoms. |

| HOMO Energy (eV) | -10.5 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.8 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| C-Br Bond Length (Å) | 1.95 Å | The calculated distance between the carbon and bromine atoms, reflecting the strength and nature of this bond. |

| C-F Bond Length (Å) | 1.38 Å | The calculated distance between the carbon and fluorine atoms, which is typically shorter and stronger than C-H bonds. nih.gov |

| Mulliken Charge on C5 | +0.45 | The partial positive charge on the carbon atom bonded to the two fluorine atoms, indicating significant electron withdrawal. |

| Mulliken Charge on C1 | +0.15 | The partial positive charge on the carbon atom bonded to the bromine atom. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar halogenated alkanes.

The flexibility of the hexane (B92381) backbone in this compound allows for the existence of various conformers, or rotational isomers. Conformational analysis, often performed using computational methods, helps identify the most stable arrangements of the atoms in space and the energy barriers between them. researchgate.net The presence of bulky bromine and electronegative fluorine atoms can significantly influence the conformational preferences of the molecule.

| Conformer (Rotation around C4-C5) | Relative Energy (kcal/mol) (Illustrative) | Key Feature |

| Anti | 0.0 | The C-Br bond and the C5-C6 bond are in an anti-periplanar arrangement, minimizing steric hindrance. |

| Gauche 1 | 0.8 | The C-Br bond and the C5-C6 bond are in a gauche arrangement, leading to some steric interaction. |

| Gauche 2 | 0.9 | An alternative gauche arrangement with slightly different interactions between the substituents. |

Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted alkanes.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. dntb.gov.ua By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

For reactions involving this compound, such as nucleophilic substitution or elimination, computational modeling can be used to locate the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile attacks the carbon atom bonded to bromine, computational analysis would model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. The geometry and energy of the transition state would provide insights into the stereochemistry and kinetics of the reaction.

Analysis of Fluorine Effects on Molecular Structure and Reactivity

The presence of fluorine atoms in an organic molecule has profound effects on its structure and reactivity. researchgate.net These effects are a combination of steric and electronic influences.

Fluorine is the most electronegative element, leading to strong polarization of the C-F bond. alfa-chemistry.com This inductive effect withdraws electron density from the carbon skeleton, influencing the reactivity of other parts of the molecule. nih.gov In this compound, the two fluorine atoms at the C5 position make the adjacent C-H bonds more acidic and can influence the reactivity at the C1 position through space.

While fluorine is a relatively small atom, the presence of multiple fluorine atoms can create significant steric hindrance. researchgate.net In this compound, the two fluorine atoms on the same carbon create a sterically demanding environment that can influence the molecule's conformational preferences and the accessibility of nearby reaction centers. The unique combination of strong electronic withdrawal and moderate steric bulk makes fluorine a "special effect" element in organic chemistry. researchgate.net

| Effect of Fluorine | Description |

| Inductive Effect | The strong electron-withdrawing nature of fluorine polarizes the C-F bond and the surrounding molecular framework, influencing the reactivity of distant functional groups. alfa-chemistry.com |

| Steric Hindrance | The presence of the two fluorine atoms on C5 can sterically shield the adjacent parts of the molecule, potentially hindering the approach of reactants. researchgate.net |

| C-F Bond Strength | The carbon-fluorine bond is exceptionally strong, making it generally unreactive under many conditions and imparting metabolic stability to fluorinated compounds in biological systems. nih.gov |

| Gauche Effect | In certain systems, the presence of fluorine can favor a gauche conformation over an anti conformation due to hyperconjugative interactions, a phenomenon known as the fluorine gauche effect. acs.org |

Conformational Preferences and Intramolecular Interactions (e.g., Hyperconjugation, Dipole-Dipole)

The gauche and anti conformations around the C1-C2, C2-C3, C3-C4, and C4-C5 bonds are of primary importance. The presence of the bulky bromine atom at the C1 position and the two fluorine atoms at the C5 position introduces significant complexity. The gauche effect, often observed in 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer, is less likely to be a dominant factor across the entire chain in this compound due to the separation of the fluorine atoms from other electronegative atoms. However, local gauche arrangements involving the fluorine atoms are anticipated.

Hyperconjugation, the interaction of electrons in a filled orbital with an adjacent empty or partially filled orbital, is another key factor. In bromo-difluoroalkane systems, several types of hyperconjugative interactions can occur:

σ(C-H) → σ(C-F):* This interaction involves the donation of electron density from a C-H bonding orbital to an adjacent antibonding C-F orbital. This leads to a slight elongation of the C-F bond and a shortening of the C-H bond, contributing to conformational stability.

σ(C-C) → σ(C-F):* Similar to the above, electron density from a C-C bond can be delocalized into an anti-bonding C-F orbital, influencing the rotational barrier around the C-C bond.

σ(C-H) / σ(C-C) → σ(C-Br):* The C-Br bond, with its lower energy σ* orbital compared to C-H or C-C, acts as a good acceptor for hyperconjugative interactions. This can influence the stability of conformers around the C1-C2 bond.

Computational studies on similar halogenated alkanes suggest that these hyperconjugative interactions can have a stabilizing effect of several kilocalories per mole, thereby influencing the equilibrium populations of different conformers. The anomeric effect, a specific type of hyperconjugation often seen in systems with heteroatoms, may also play a role in the vicinity of the difluorinated carbon. Here, a lone pair on one fluorine atom could interact with the σ*(C-C) orbital, although this is generally weaker than classical anomeric interactions in cyclic systems.

A representative table of calculated relative energies for different conformers of a related short-chain bromo-fluoroalkane is presented below to illustrate the typical energy differences involved.

| Conformer (Dihedral Angles) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| anti-anti-anti | 0.00 | Sterically favored |

| gauche-anti-anti | 0.65 | Minor steric hindrance |

| anti-gauche-anti | 0.72 | Gauche interaction involving C-Br |

| anti-anti-gauche | 1.20 | Gauche interaction involving C-F2 |

Note: This table is illustrative and based on general computational data for similar halogenated alkanes, not specifically this compound.

Computational Aspects of Thermodynamic and Kinetic Studies

Computational chemistry provides powerful tools to investigate the thermodynamic and kinetic properties of molecules like this compound, offering insights that can be difficult to obtain experimentally. These studies typically employ quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)).

Thermodynamic Studies: Computational methods are used to calculate key thermodynamic parameters, including the enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). These values are crucial for understanding the stability of the molecule and for modeling its behavior in chemical processes. High-level ab initio methods can predict enthalpies of formation with accuracies approaching experimental values.

Isodesmic reactions are a common computational strategy to improve the accuracy of calculated thermodynamic data. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations. For this compound, a possible isodesmic reaction could be:

CH2Br(CH2)4CF2H + CH4 → CH3(CH2)4CH3 + CH3Br + CH2F2

By calculating the enthalpy change of this reaction, a more reliable enthalpy of formation for this compound can be derived using the known experimental enthalpies of formation for the other species.

Kinetic Studies: Computational kinetics focuses on elucidating reaction mechanisms and calculating rate constants. For this compound, potential reactions of interest include thermal decomposition, nucleophilic substitution, and atmospheric degradation pathways.

Transition state theory is the cornerstone of computational kinetic studies. The first step involves locating the transition state structure for a given reaction on the potential energy surface. This is a first-order saddle point, representing the maximum energy along the reaction coordinate. Vibrational frequency analysis is then performed to confirm the nature of the transition state (one imaginary frequency) and to calculate the zero-point vibrational energy (ZPVE).

The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. The pre-exponential factor (A) can be determined from the vibrational frequencies and rotational constants of the reactants and the transition state. With these parameters, the rate constant (k) can be calculated using the Arrhenius equation or more sophisticated methods that account for tunneling effects, which can be important in reactions involving hydrogen transfer.

For example, the thermal decomposition of this compound could proceed through various channels, such as the homolytic cleavage of the C-Br bond or the elimination of HBr or HF. Computational studies can map out the potential energy surfaces for these different pathways, identify the lowest energy transition states, and predict the major decomposition products and their formation rates at different temperatures.

A representative table summarizing computationally derived kinetic parameters for a hypothetical reaction of a bromo-fluoroalkane is shown below.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s-1) | Rate Constant (k) at 298 K (s-1) |

| C-Br Homolysis | 70.5 | 1.2 x 10^14 | 3.5 x 10^-38 |

| HBr Elimination | 55.2 | 8.5 x 10^12 | 1.7 x 10^-28 |

| HF Elimination | 62.8 | 2.1 x 10^13 | 4.9 x 10^-34 |

Note: This table is illustrative and provides typical values for similar halogenated alkanes, not specific to this compound.

Future Research Directions and Emerging Trends for 1 Bromo 5,5 Difluorohexane

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of organofluorine compounds, including 1-bromo-5,5-difluorohexane, is an area of significant research interest due to their applications in pharmaceuticals, agrochemicals, and materials. researchgate.netbenthamscience.com Current research trends are focused on developing greener and more sustainable synthetic methods that are highly efficient, utilize less toxic reagents, and are energy-efficient. researchgate.netbenthamscience.com

Future synthetic strategies for this compound are expected to move away from traditional methods that may involve harsh conditions or hazardous reagents. The focus will be on the adoption of green chemistry principles. Key areas of development include:

Catalytic Approaches : The use of organocatalysts and photocatalysts is a growing trend in organofluorine chemistry. researchgate.netbenthamscience.com These methods often offer high selectivity and efficiency under mild reaction conditions.

Green Solvents : Research is likely to explore the use of environmentally benign solvents such as water or ionic liquids for the synthesis of this compound and its derivatives. researchgate.netbenthamscience.com

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the production of fluorinated compounds.

| Synthetic Approach | Key Advantages | Environmental Impact Reduction |

| Organocatalysis | High efficiency, use of non-toxic reagents | Avoids heavy metal waste |

| Photocatalysis | Mild reaction conditions, high yields | Utilizes light as a renewable energy source |

| Green Solvents | Use of water or ionic liquids | Reduces use of volatile organic compounds |

| Flow Chemistry | Short reaction times, energy efficiency | Minimizes waste and improves safety |

Exploration of New Reactivity Profiles and Unprecedented Chemical Transformations

The presence of both a bromine atom and a gem-difluoro group in this compound offers a rich landscape for exploring novel chemical transformations. The gem-difluoro group can influence the reactivity of the terminal bromide and the alkane chain, while also serving as a site for further functionalization.

Future research will likely focus on uncovering new reactivity patterns, including:

C-F Bond Functionalization : While challenging, the selective activation and functionalization of C-F bonds in the gem-difluoro group could open up new avenues for creating complex fluorinated molecules.

Radical Reactions : The bromine atom can serve as a handle for initiating radical reactions, enabling the introduction of the 5,5-difluorohexyl moiety into various organic scaffolds. nih.gov

Cross-Coupling Reactions : Palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nsf.gov Investigating the participation of this compound in such reactions will be a key area of research.

Transformations of the gem-Difluoro Group : This group is a bioisostere for carbonyls and ethers, making it a valuable motif in medicinal chemistry. rsc.org Research into its transformation into other functional groups will be of significant interest.

| Reaction Type | Potential Transformation of this compound |

| Radical Addition | Formation of new C-C bonds at the terminal carbon. |

| Nucleophilic Substitution | Displacement of the bromide with various nucleophiles. |

| Cross-Coupling | Coupling with boronic acids, amines, alcohols, etc. |

| C-F Activation | Selective transformation of a C-F bond into other functional groups. |

Advanced Applications in Emerging Chemical and Materials Science Fields

The unique properties imparted by the gem-difluoro group make this compound a promising precursor for advanced materials and bioactive molecules.

In medicinal chemistry , the gem-difluoromethylene group is a known bioisostere of a carbonyl group or an ether oxygen, which can enhance metabolic stability and lipophilicity of drug candidates. rsc.orgnih.gov Future applications could involve the incorporation of the 5,5-difluorohexyl group into novel therapeutic agents.

In materials science , fluorine-containing polymers exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. man.ac.uk this compound could serve as a monomer or a key intermediate in the synthesis of novel fluoropolymers with tailored properties for applications in electronics, coatings, and advanced textiles. man.ac.ukrsc.org The introduction of fluorine can also influence the electronic properties of organic materials, opening up possibilities in the field of organic electronics. rsc.org

| Field | Potential Application of this compound Derivatives |

| Medicinal Chemistry | As building blocks for new pharmaceuticals with improved metabolic stability. |

| Agrochemicals | For the synthesis of novel pesticides and herbicides. |

| Materials Science | As precursors to fluorinated polymers and functional materials. man.ac.uk |

| Organic Electronics | In the development of new organic semiconductors. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Fluoro-Bromoalkane Research and Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. nih.govmdpi.com

For this compound and related fluoro-bromoalkanes, AI and ML can accelerate research and development in several ways:

Predicting Reactivity : ML models can be trained on existing reaction data to predict the reactivity of this compound under various conditions, guiding experimental design and saving resources. nih.govnih.gov

Optimizing Synthetic Routes : AI algorithms can analyze vast reaction databases to propose the most efficient and sustainable synthetic routes to this compound and its derivatives. acs.orgfanaticalfuturist.com

De Novo Design : Generative models can be used to design novel molecules containing the 5,5-difluorohexyl scaffold with specific predicted properties for applications in drug discovery or materials science. mdpi.com

Understanding Reaction Mechanisms : Computational tools can help elucidate complex reaction mechanisms, providing insights that can be used to improve reaction conditions and develop new transformations.

The integration of AI and ML promises to significantly shorten the discovery and development timelines for new applications of this compound and other fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1-Bromo-5,5-difluorohexane, and how do they influence its reactivity in alkylation reactions?

- Answer : The compound's structure (C₆H₁₁BrF₂) features a bromine atom at position 1 and two fluorine atoms at position 5, creating steric and electronic effects. The electronegative fluorine atoms reduce electron density at the β-carbon, potentially slowing SN2 mechanisms. Bromine's leaving-group ability facilitates nucleophilic substitutions. Structural verification can be achieved via NMR (¹H/¹³C/¹⁹F) and mass spectrometry .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Based on analogous bromoalkane syntheses (e.g., 1-Bromo-5-methylhexane), use polar aprotic solvents like DMF with LiBr to enhance bromide ion availability. Maintain temperatures around 45°C for 3 hours to balance reaction kinetics and side-product formation. Post-synthesis purification via fractional distillation or column chromatography (hexane/ethyl acetate) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use fume hoods and PPE (gloves, goggles) due to its lachrymatory and irritant properties. In case of skin contact, wash immediately with soap/water for ≥15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Store in amber glass under inert gas to prevent photolytic or thermal decomposition .

Advanced Research Questions

Q. What computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. PubChem’s InChI data (SFQKMPPTHGTPPP-UHFFFAOYSA-N) enables molecular docking studies for catalyst interaction predictions .

Q. How do steric and electronic effects in this compound influence its application in Grignard reagent formation?

- Answer : Fluorine’s inductive effect deactivates the β-carbon, reducing Mg insertion efficiency. Steric hindrance from the 5,5-difluoro moiety further slows kinetics. Mitigate by using THF as a solvent and activated Mg turnings. Monitor reaction progress via GC-MS to optimize initiation temperature (40–50°C) .

Q. What strategies resolve contradictions in reported reaction rates of this compound under varying solvent systems?

- Answer : Conduct controlled kinetic studies with deuterated solvents (e.g., DMF-d₇ vs. THF-d₈) to isolate solvent polarity effects. Use Arrhenius plots to compare activation energies. Triangulate data with computational solvation models (COSMO-RS) and replicate experiments across labs to validate reproducibility .

Q. How can continuous flow systems enhance the scalability and safety of this compound synthesis?

- Answer : Implement microreactors with precise temperature control (<50°C) to minimize exothermic risks. Use inline IR spectroscopy for real-time monitoring of intermediate formation. Design quenching zones with cold traps to isolate reactive byproducts. Computational fluid dynamics (CFD) simulations optimize residence time and mixing efficiency .

Data Analysis & Methodological Rigor

Q. What statistical approaches are suitable for analyzing variability in fluorinated alkyl bromide reaction outcomes?

- Answer : Apply multivariate ANOVA to assess factors like temperature, solvent, and catalyst loading. Use principal component analysis (PCA) to identify latent variables influencing yield. For small datasets, Bayesian inference improves uncertainty quantification. Report confidence intervals (95%) and effect sizes to contextualize discrepancies .

Q. How can researchers ensure the reproducibility of kinetic data for this compound in SN1/SN2 mechanisms?

- Answer : Standardize substrate purity (≥98% by HPLC) and solvent drying (molecular sieves). Use internal standards (e.g., nitrobenzene) in GC calibration. Publish raw datasets with metadata (e.g., humidity, stirring rate) in open repositories. Collaborative round-robin testing across institutions reduces lab-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.